(3-Fluoro-2-methoxyphenyl)thiourea

Description

Significance of the Thiourea (B124793) Scaffold in Chemical and Biological Research

The thiourea moiety, with a central carbon atom double-bonded to sulfur and single-bonded to two nitrogen atoms, is a cornerstone in medicinal and synthetic chemistry. nih.govchemicaljournal.in Its structure is analogous to urea (B33335), but the replacement of the oxygen atom with sulfur results in distinct properties, such as higher acidity and a stronger ability to act as hydrogen bond donors. mdpi.com This capacity for hydrogen bonding is critical for many of its applications, particularly in organocatalysis and molecular recognition. mdpi.com

In medicinal chemistry, the thiourea scaffold is considered a "privileged structure" because it forms the basis for a wide array of drugs and bioactive compounds. nih.govchemicaljournal.inresearchgate.net The ability of the N-H groups in thiourea to form stable hydrogen bonds with biological targets like proteins and enzymes is a key factor in its utility. nih.govbiointerfaceresearch.com This interaction helps to stabilize ligand-receptor complexes and is crucial for recognizing bioactive sites. nih.gov

Thiourea derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and anticonvulsant properties. nih.govnih.govmdpi.comuobabylon.edu.iq The versatility of the thiourea core allows for the synthesis of a large number of derivatives, where different substituents can be added to fine-tune the molecule's biological activity, selectivity, and pharmacokinetic profile. chemicaljournal.inbiointerfaceresearch.com This adaptability has made thiourea and its derivatives a subject of intense research and has led to the development of numerous compounds with therapeutic potential. mdpi.comresearchgate.net Beyond medicine, thioureas are also valuable in agriculture as herbicides and insect growth regulators, and in various industrial applications. mdpi.comresearchgate.net

Overview of (3-Fluoro-2-methoxyphenyl)thiourea in Contemporary Research Context

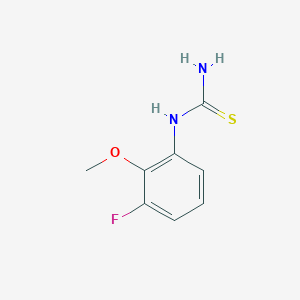

This compound is a specific derivative within the large family of thiourea compounds. Its structure is characterized by a thiourea core linked to a phenyl group that is substituted with both a fluorine atom at the third position and a methoxy (B1213986) group at the second position. The presence and position of these substituents are significant in the context of medicinal chemistry and drug design.

The introduction of a fluorine atom is a common strategy used to modify the electronic properties of a molecule, often enhancing its metabolic stability and binding affinity. Similarly, the methoxy group can influence the compound's solubility and how it interacts with biological targets. Research into related substituted arylthioureas often involves their synthesis and characterization using techniques like IR and NMR spectroscopy to confirm their structure. mdpi.com

While extensive research specifically targeting this compound is not widely published, the investigation of similar compounds provides a clear context for its relevance. Studies on other fluoro- and methoxy-substituted phenylthioureas focus on their potential as antimicrobial, antifungal, and anticancer agents. mdpi.comontosight.airesearchgate.netresearchgate.neteurjchem.com For instance, research on N-(arylcarbamothioyl)benzamide derivatives, which share the substituted thiourea motif, has shown that compounds with fluorine and trifluoromethyl groups can exhibit promising activity against various microbial strains. mdpi.com The scientific interest in this compound lies in its potential to exhibit unique biological activities due to its specific substitution pattern, making it a candidate for further investigation in drug discovery programs.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1379334-79-8 sigmaaldrich.com |

| Molecular Formula | C₈H₉FN₂OS sigmaaldrich.com |

| InChI | InChI=1S/C8H9FN2OS/c1-12-7-5(9)3-2-4-6(7)11-8(10)13/h2-4H,1H3,(H3,10,11,13) |

Structure

3D Structure

Properties

IUPAC Name |

(3-fluoro-2-methoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2OS/c1-12-7-5(9)3-2-4-6(7)11-8(10)13/h2-4H,1H3,(H3,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLMARHBOOFWIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1F)NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379334-79-8 | |

| Record name | (3-fluoro-2-methoxyphenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Crystallographic Analyses

Spectroscopic Characterization Techniques

No experimental FT-IR data for (3-Fluoro-2-methoxyphenyl)thiourea has been reported in the searched literature.

No experimental ¹H or ¹³C NMR data for this compound has been reported in the searched literature.

X-ray Crystallography and Solid-State Structural Elucidation

No single-crystal X-ray diffraction studies have been published for this compound, and therefore, no information is available regarding its molecular conformation or dihedral angles.

There is no published information on the intermolecular interactions or hydrogen bonding patterns for this compound.

Details on the crystal packing and any potential supramolecular assemblies of this compound are not available as no crystallographic studies have been reported.

Polymorphism Studies

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical and chemical properties. However, a comprehensive review of the scientific literature reveals a notable absence of dedicated polymorphism studies for the specific compound, this compound. To date, no research has been published that documents the existence of multiple crystalline forms of this molecule or investigates the conditions under which different polymorphs might be obtained.

While direct crystallographic data for this compound is not available in the surveyed literature, analysis of closely related structural isomers and derivatives provides valuable insights into the potential crystallographic behavior of this class of compounds. Thiourea (B124793) derivatives, in general, are known to exhibit a range of intermolecular interactions that dictate their crystal packing, including hydrogen bonding and π-π stacking. acs.org

For instance, studies on substituted phenylthiourea (B91264) compounds have detailed their crystal structures. While not demonstrating polymorphism, these studies provide a foundation for understanding the supramolecular assembly of such molecules. For example, the crystal structure of 1,3-bis(2-methoxyphenyl)thiourea (B11965595) reveals the formation of inversion dimers through N—H···S hydrogen bonds. nih.gov Similarly, the analysis of other acyl thiourea derivatives highlights the role of intramolecular N–H···O hydrogen bonding in stabilizing the molecular conformation. acs.org

A search of crystallographic databases did not yield an entry for this compound. However, data for a positional isomer, (3-fluoro-4-methoxyphenyl)thiourea, is available and provides a reference point for the expected molecular and crystal properties. It is important to note that this data is for a different, albeit structurally similar, compound and should not be directly extrapolated to represent this compound.

The lack of specific polymorphism studies for this compound represents a significant gap in the scientific understanding of this compound. Future research in this area would be invaluable for elucidating its solid-state properties and exploring its potential for different technological applications. Such studies would typically involve screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and pressure, followed by characterization using techniques like X-ray diffraction (XRD), differential scanning calorimetry (DSC), and solid-state NMR.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations and Molecular Geometry Optimization

Quantum chemical calculations are fundamental in elucidating the electronic structure and geometric parameters of molecules. These theoretical approaches are crucial for understanding the stability, reactivity, and spectroscopic properties of thiourea (B124793) derivatives.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to thiourea derivatives to predict their molecular geometry, vibrational frequencies, and electronic properties. sciensage.info For various thiourea compounds, DFT calculations, often using the B3LYP method with a 6-31G(d,p) basis set, are employed to optimize the molecular structure. sciensage.info These optimizations help in determining bond lengths, bond angles, and dihedral angles. sciensage.info

In studies of related acylthiourea derivatives, DFT has been used to explore structure-property relationships. mdpi.com For instance, the optimization of molecular geometries using DFT often shows a good correlation with experimental data obtained from single-crystal X-ray diffraction. mdpi.comresearchgate.net Theoretical studies on benzothiazolyl-benzoythiourea compounds using DFT have shown that the highest occupied molecular orbital (HOMO) is often located on the benzothiazole (B30560) moiety, while the lowest-unoccupied molecular orbital (LUMO) is on the benzoylthiourea (B1224501) fragment, indicating the regions of electron donation and acceptance. nih.gov

Furthermore, DFT calculations are instrumental in analyzing intramolecular hydrogen bonding, which significantly influences the conformation and stability of thiourea derivatives. conicet.gov.ar The planarity of the thiourea unit is a common feature stabilized by such interactions. researchgate.net The vibrational properties of thiourea derivatives, studied through methods like infrared and Raman spectroscopy, are often complemented and interpreted using DFT calculations, which can predict the vibrational frequencies with good accuracy. conicet.gov.ar

Ab Initio Methods

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a common ab initio approach used in conjunction with DFT to study thiourea derivatives. osti.gov In comparative studies of compounds like 2-(4-methoxyphenyl)benzo[d]thiazole, both HF and various DFT methods are used to optimize the molecular structure and calculate vibrational frequencies. osti.govmmu.ac.uk

Generally, while both methods provide valuable insights, DFT methods like B3LYP are often found to be superior to the scaled HF approach for molecular problems, showing better agreement with experimental data. osti.govmmu.ac.uk Ab initio calculations contribute to a fundamental understanding of the molecular system, and when used alongside DFT, they provide a more complete picture of the electronic and structural properties of thiourea derivatives. acs.org

In Silico Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to understand how a ligand, such as a thiourea derivative, might interact with a biological target, typically a protein or enzyme.

For instance, in the study of imidazopyridine-based oxazole (B20620) analogs as urease inhibitors, molecular docking revealed that the most active compounds bind well within the active cavity of the target enzyme, with interactions such as hydrogen bonding and pi-pi stacking playing a crucial role. acs.org Similarly, docking studies of thiourea derivatives against heat shock protein HSP90 have been performed to screen for potential anticancer activity, identifying key interactions with active site residues. researchgate.net

In the context of designing inhibitors for drug-resistant HIV, a computer model of reverse transcriptase was used to guide the design of thiourea compounds. This highlights the predictive power of molecular docking in rational drug design. acs.org The insights gained from these studies on related thiourea compounds can inform the potential interactions of (3-Fluoro-2-methoxyphenyl)thiourea with various biological targets.

Structure-Based Drug Design Approaches

Structure-based drug design utilizes the three-dimensional structural information of a biological target to design and optimize ligands. This approach is particularly valuable in developing potent and selective inhibitors. The design of novel thiourea derivatives often employs this strategy.

For example, in the development of inhibitors for the B-Cell Lymphoma 6 (BCL6) BTB domain, a fragment-based screening approach combined with computer-aided drug design (CADD) was used to identify and optimize a series of thiourea-based inhibitors. nih.gov X-ray crystallography of the inhibitor-protein complexes revealed the specific binding modes, showing that the thiourea group can occupy a hydrophobic site and form key hydrogen bonds with the protein. nih.gov

Similarly, rational molecular modifications on the chemical structure of a urea-based co-crystallized ligand of enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis led to the synthesis of thiourea-based derivatives with improved inhibitory activity. tandfonline.com This demonstrates how understanding the structural requirements of a binding site allows for the targeted design of more effective therapeutic agents. tandfonline.com The principles of structure-based design are directly applicable to the development of this compound as a potential inhibitor for various biological targets.

Analysis of Molecular Descriptors Relevant to Pharmacological Activity

Molecular descriptors are numerical values that characterize the properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) studies and in predicting the pharmacokinetic properties of drug candidates.

For thiourea derivatives, various molecular descriptors are calculated to assess their drug-likeness. These include molecular weight, number of hydrogen bond donors and acceptors, and lipophilicity (logP). tandfonline.com These descriptors are often evaluated in the context of Lipinski's rule of five, which provides a guideline for predicting the oral bioavailability of a compound. alfa-chemistry.com

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a key molecular descriptor that quantifies the polar surface area of a molecule, which is a good predictor of its ability to permeate cell membranes. It is calculated based on the contribution of polar atoms, primarily oxygen and nitrogen. mdpi.com

For thiourea derivatives, the TPSA value is an important parameter in assessing their potential as drug candidates. A lower TPSA is generally associated with better membrane permeability. mdpi.com For example, the TPSA for (2,6-Difluorophenyl)thiourea is reported to be 70.1 Ų. nih.gov In a study of pyrazolyl thioureas, it was noted that a TPSA value of less than 140 Ų is favorable for passage through lipophilic barriers. mdpi.com The calculated TPSA for 1-(2-Fluorophenyl)-3-(4-methylphenyl)thiourea is 56.2 Ų. These values for structurally similar compounds suggest that this compound would also possess a TPSA within a range conducive to good pharmacological properties.

Number of Hydrogen Bond Donors and Acceptors

The capacity of a molecule to form hydrogen bonds is a critical determinant of its physical properties and its interactions with biological systems. This is quantified by the number of hydrogen bond donors and acceptors. In the structure of this compound, the thiourea moiety (-NH-C(=S)-NH-) is the primary contributor to hydrogen bonding.

The two nitrogen atoms of the thiourea group are each bonded to a hydrogen atom, making them potential hydrogen bond donors . The sulfur atom of the thiocarbonyl group (C=S) and the oxygen atom of the methoxy (B1213986) group (-OCH3) possess lone pairs of electrons and can therefore act as hydrogen bond acceptors . The fluorine atom can also act as a weak hydrogen bond acceptor.

Based on its structure, the theoretical hydrogen bond donor and acceptor counts for this compound are summarized in the table below.

| Property | Count |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

This table presents theoretical values based on the molecular structure.

Rotatable Bonds

The number of rotatable bonds in a molecule is a key factor in determining its conformational flexibility. This property influences how the molecule can adapt its shape to interact with other molecules, such as receptors or enzymes. A rotatable bond is generally defined as any single bond, not in a ring, that is bonded to a non-hydrogen atom.

For this compound, the rotatable bonds are found in the linkages between the phenyl ring and the thiourea group, and within the methoxy substituent.

The specific rotatable bonds are:

The C-N bond connecting the phenyl ring to the thiourea group.

The C-O bond of the methoxy group.

The N-C bond within the thiourea backbone.

This gives the molecule a degree of conformational freedom, allowing the phenyl ring and the methoxy group to orient themselves in various spatial arrangements. The calculated number of rotatable bonds is presented in the following table.

| Property | Count |

| Rotatable Bonds | 3 |

This table presents a theoretical value based on the molecular structure.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. biointerfaceresearch.comrsc.org This technique maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of the close contacts between neighboring molecules. akademisains.gov.my The analysis generates a three-dimensional surface around the molecule, color-coded to highlight different types of interactions.

For a molecule like this compound, a Hirshfeld surface analysis would typically reveal the following key interactions:

H···H Contacts: These are generally the most abundant interactions and are represented by large, pale regions on the surface map. nih.gov

N-H···S Hydrogen Bonds: The thiourea moiety is known to form strong N-H···S hydrogen bonds, which would appear as distinct red spots on the Hirshfeld surface, indicating close contacts. researchgate.net These interactions are often crucial for the formation of dimeric or chain-like structures in the crystal packing. akademisains.gov.my

C-H···O and C-H···F Interactions: The presence of the methoxy and fluoro substituents allows for weaker C-H···O and C-H···F hydrogen bonds, which would also be visible as specific features on the surface. nih.gov

π-π Stacking: Interactions between the aromatic phenyl rings of adjacent molecules can also contribute to the stability of the crystal structure and would be identifiable in the Hirshfeld analysis. rsc.org

Investigation of Electronic Properties and Reactivity Descriptors

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. physchemres.orgukm.my For this compound, DFT calculations can provide valuable insights into its chemical behavior. Key properties and descriptors that can be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.com A smaller gap suggests higher reactivity. researchgate.net For substituted thioureas, the distribution of HOMO and LUMO is often located on the thiourea and phenyl moieties. ukm.my

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. mdpi.com Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor) and are prone to nucleophilic attack. For this molecule, the sulfur and oxygen atoms would be expected to be regions of negative potential, while the N-H protons would be areas of positive potential.

Global Reactivity Descriptors: These are quantitative measures of a molecule's reactivity. They are calculated from the HOMO and LUMO energies and include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. researchgate.net

The following table provides a hypothetical set of reactivity descriptors for this compound, based on typical values for similar compounds.

| Reactivity Descriptor | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 3.66 |

Biological Activities and Mechanistic Insights Excluding Clinical Human Trials

In Vitro Antimicrobial Potency and Spectrum

Thiourea (B124793) derivatives are a well-established class of compounds with significant antimicrobial properties. The presence of electron-withdrawing groups, such as fluorine, and electron-donating groups, like methoxy (B1213986), on the phenyl ring can influence the antimicrobial spectrum and potency.

Research on fluorinated thiourea derivatives has demonstrated notable antibacterial activity. For instance, certain novel fluorinated thioureas have shown efficacy against both Gram-positive bacteria, such as Streptococcus pneumoniae and Bacillus subtilis, and Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. nih.gov The incorporation of a fluorine atom can enhance the lipophilicity of the molecule, potentially facilitating its passage through bacterial cell membranes.

Specifically, some fluorinated pyridine (B92270) thiourea derivatives have exhibited minimum inhibitory concentration (MIC) values ranging from 1.95 to 15.63 µg/mL against tested bacterial strains. nih.gov In a broader context, thiourea derivatives incorporating a 2-aminothiazole (B372263) scaffold have shown significant inhibition against Gram-positive cocci, with MIC values between 2 and 32 µg/mL. jst.go.jp The position of the halogen atom on the phenyl group has been noted as important for this antimicrobial activity. jst.go.jp While specific data for (3-Fluoro-2-methoxyphenyl)thiourea is not available, the presence of the 3-fluoro substituent suggests potential for antibacterial action.

Table 1: Antibacterial Activity of Selected Thiourea Derivatives

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Fluorinated Pyridine Thiourea | Various Bacteria | 1.95 - 15.63 | nih.gov |

| 2-Aminothiazole Thiourea Derivatives | Gram-positive cocci | 2 - 32 | jst.go.jp |

The antifungal potential of thiourea derivatives is also well-documented. Studies on various substituted thioureas have shown activity against a range of fungal pathogens. For example, some novel thiourea derivatives have been evaluated against Aspergillus fumigatus and Candida albicans. nih.gov The structural features, including the nature and position of substituents on the aromatic ring, play a crucial role in determining the antifungal efficacy.

Thiourea derivatives of 4H-1,2,4-triazole with phenyl, 3,4-dichlorophenyl, and p-methoxyphenyl substituents have demonstrated promising activity against fungal species. consensus.app Although specific MIC values for this compound are not provided in the available literature, the general antifungal properties of substituted thioureas suggest it may possess similar activities.

Thiourea derivatives have emerged as a promising class of antiviral agents, with notable activity against Human Immunodeficiency Virus (HIV). Several studies have reported on the anti-HIV properties of thioureas. For instance, certain thiourea derivatives incorporating a 2-aminothiazole scaffold have been evaluated for their antiviral activity against a broad panel of DNA and RNA viruses, including HIV-1. jst.go.jp

In some cases, specific derivatives have shown activity against HIV-1 and Coxsackievirus B5. jst.go.jp The mechanism of action for many anti-HIV thioureas involves the inhibition of reverse transcriptase, a critical enzyme in the HIV replication cycle. While direct antiviral data for this compound is not available, the established antiviral potential of the thiourea scaffold warrants further investigation into this specific compound's activity.

Bacterial biofilms present a significant challenge in the treatment of chronic infections due to their inherent resistance to conventional antibiotics. There is growing interest in developing agents that can inhibit biofilm formation or eradicate existing biofilms. Thiourea derivatives have shown potential in this area.

Certain thiourea derivatives incorporating a 2-aminothiazole scaffold have been shown to effectively inhibit biofilm formation by both methicillin-resistant and standard strains of S. epidermidis. jst.go.jp In another study, thiourea derivatives bearing a 3-amino-1H-1,2,4-triazole scaffold also demonstrated effective inhibition of biofilm formation in S. epidermidis. nih.gov The ability of these compounds to interfere with biofilm integrity suggests that this compound may also possess anti-biofilm properties, although specific studies are required for confirmation.

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

The anticancer potential of thiourea derivatives is an active area of research. The structural diversity of these compounds allows for the fine-tuning of their cytotoxic activity against various cancer cell lines. The substitution pattern on the phenyl ring is a key determinant of this activity.

Studies on various thiourea derivatives have revealed a broad spectrum of antiproliferative activity against numerous cancer cell lines. For example, certain fluorinated pyridine thiourea derivatives have shown potent activity against the HepG2 (liver cancer) cell line, with IC50 values as low as 4.8 μg/mL. nih.gov Other research has highlighted the cytotoxicity of thiourea derivatives against breast cancer (MCF-7), colon cancer (Caco-2), and prostate cancer (PC-3) cell lines, with IC50 values ranging from 15.08 µg/mL to 20.5 µg/mL for certain compounds. analis.com.my

The presence of a fluorine atom, an electron-withdrawing group, on the phenyl ring is often associated with enhanced cytotoxic activity. analis.com.my Conversely, derivatives with electron-donating groups like a methoxy group have also been investigated, with some showing inactivity. mdpi.com The cytotoxic effects of these compounds are often selective for cancer cells over normal cells. analis.com.my While specific IC50 values for this compound are not available, the presence of both a fluoro and a methoxy group suggests a complex influence on its potential antiproliferative and cytotoxic profile that would require experimental validation.

Table 2: Cytotoxic Activity of Selected Thiourea Derivatives Against Various Cancer Cell Lines

| Compound Type | Cancer Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Fluorinated Pyridine Thiourea | HepG2 (Liver) | 4.8 | nih.gov |

| Fluorinated Thiourea with Sulfonamide | HepG2 (Liver) | 15.08 - 20.5 | analis.com.my |

| MCF-7 (Breast) | |||

| PC-3 (Prostate) |

Selective Cytotoxicity Against Non-Target Cells/Organisms

Research into thiourea derivatives has highlighted their potential for selective cytotoxicity. Studies on various substituted phenylthiourea (B91264) compounds indicate that the nature and position of substituents on the phenyl ring are crucial in determining their cytotoxic profile. For instance, thiourea derivatives with electron-withdrawing groups, such as halogens, have demonstrated notable antiproliferative activity against cancer cell lines while showing no cytotoxicity toward healthy cells. analis.com.my

One study found that a thiourea derivative featuring a fluorine atom exhibited broad selective cytotoxicity against several cancer cell lines, including HepG2, MCF-7, Caco-2, and PC-3, with IC50 values ranging from 15.08 µg/mL to 20.5 µg/mL. analis.com.my Importantly, this compound was not cytotoxic to normal Vero-B cells. analis.com.my Similarly, other research has shown that benzothiazole (B30560) thiourea derivatives can be highly cytotoxic to cancer cells like MCF-7 and HT-29 without affecting normal L-929 cells. analis.com.my While these findings relate to derivatives, they underscore the potential of the fluorinated thiourea scaffold to achieve selective cytotoxicity. Specifically, compounds like 3-chloro-4-fluorophenylthiourea have shown anti-proliferative action against cancer cells with a selectivity index greater than one, indicating more potent effects on cancer cells than on normal cells. mdpi.com

| Compound | Cell Line | Activity (IC50) | Selectivity |

|---|---|---|---|

| Fluorine-substituted Phenylthiourea (26) | HepG2, MCF-7, Caco-2, PC-3 | 15.08 - 20.5 µg/mL | No cytotoxicity toward healthy Vero-B cells. analis.com.my |

| Benzothiazole Thiourea (23d) | MCF-7, HT-29 | Potent (four times more effective than cisplatin) | No cytotoxic effects on normal L-929 cells. analis.com.my |

| 3-chloro-4-fluorophenylthiourea (5) | HTB-140 (Melanoma) | 17.87 ± 2.8 µM | Selectivity Index > 1. mdpi.com |

Enzymatic Inhibition and Modulation

This compound belongs to a class of compounds known for their ability to interact with and modulate the activity of various enzymes. The presence of the thiourea moiety, along with the specific fluoro and methoxy substitutions, influences its inhibitory potential against several key enzymatic targets.

Thiourea derivatives are recognized as potential inhibitors of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the pathophysiology of neurodegenerative diseases like Alzheimer's. nih.govdovepress.com The inhibitory activity is often influenced by the substituents on the thiourea structure.

For example, a study on coumarin-linked thiourea derivatives found that the compound 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(2-methoxyphenyl)thiourea was a highly potent inhibitor of BChE, with an IC50 value of 0.06±0.02µM. nih.gov Another related compound, 1-(2-fluorophenyl)-3-phenylthiourea, also demonstrated inhibitory activity against both AChE and BChE. scispace.com These findings suggest that the 2-methoxy and 2-fluoro substitutions on the phenyl ring, as seen in this compound, are favorable for cholinesterase inhibition.

| Compound | Enzyme | Inhibitory Activity (IC50) |

|---|---|---|

| 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(2-methoxyphenyl)thiourea (2b) | Butyrylcholinesterase (BChE) | 0.06 ± 0.02 µM nih.gov |

| 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(3-chlorophenyl)thiourea (2e) | Acetylcholinesterase (AChE) | 0.04 ± 0.01 µM nih.gov |

| 1-(2-fluorophenyl)-3-phenylthiourea (V) | Acetylcholinesterase (AChE) | 182 µg/mL scispace.com |

| 1-(2-fluorophenyl)-3-phenylthiourea (V) | Butyrylcholinesterase (BChE) | 100 µg/mL scispace.com |

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. rsc.org The inhibitory potential of thiourea derivatives against tyrosinase has been explored, with the electronic properties of substituents playing a significant role. The presence of a fluorine atom on the phenyl ring has been shown to enhance inhibitory activity in some series of compounds. rsc.org

However, research on fluorinated chalcones and phenyl benzyl (B1604629) ethers containing a 3'-fluoro-4'-methoxyphenyl fragment indicated that this particular structural motif might not be optimal for creating potent anti-tyrosinase agents. tci-thaijo.org For instance, the p-fluorinated chalcone (B49325) analogue 12d and the ether analogue 15d showed only moderate inhibition percentages of 38% and 32%, respectively, at a concentration of 500 µM. tci-thaijo.org This suggests that while fluorine substitution can be beneficial, its specific placement in combination with other groups is critical for effective tyrosinase inhibition.

| Compound Class/Fragment | Enzyme | Finding |

|---|---|---|

| Fluorinated thiosemicarbazones | Tyrosinase | p-Fluoro substitution on the phenyl ring displayed higher potency than p-bromo substitution. rsc.org |

| Chalcone analogue with p-F (12d) | Tyrosinase | 38% inhibition at 500 µM. tci-thaijo.org |

| Phenyl benzyl ether with p-F (15d) | Tyrosinase | 32% inhibition at 500 µM. tci-thaijo.org |

| 3-Fluoro-4-methoxyphenyl fragment | Tyrosinase | Considered potentially not an appropriate structure for anti-tyrosinase agents based on one study. tci-thaijo.org |

Inhibitors of α-amylase and α-glucosidase are important for managing type 2 diabetes mellitus as they can delay carbohydrate digestion and reduce postprandial hyperglycemia. nih.govnih.gov Synthetic thioureas have been evaluated for their antidiabetic potential through the inhibition of these enzymes. dovepress.com Studies have shown that certain thiourea derivatives can potently inhibit both α-amylase and α-glucosidase. dovepress.com While specific data for this compound is not detailed in the provided results, the general activity of this chemical class suggests it as a candidate for such inhibition. For example, different substituted thioureas have shown IC50 values as low as 62 µg/mL for α-amylase and 75 µg/mL for α-glucosidase. dovepress.com

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase implicated in various cellular processes and linked to diseases like Alzheimer's and type 2 diabetes. jneurology.comnih.govacs.org Its inhibition is a significant therapeutic goal. Thiourea derivatives have emerged as a versatile scaffold for designing kinase inhibitors. For instance, modified thioureas have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a type of tyrosine kinase. biointerfaceresearch.com Specifically, 3-(4-Methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)-azetidine-1-carbothioamide showed strong binding to VEGFR-2. biointerfaceresearch.com Although direct inhibition of GSK-3 by this compound is not documented in the search results, the established role of the thiourea scaffold in kinase binding suggests this as a potential area of activity. biointerfaceresearch.com

Antioxidant and Free Radical Scavenging Capabilities

Thiourea derivatives are recognized for their potential as antioxidant agents, a property often evaluated through in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2′-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. liverpool.ac.ukresearchgate.net These methods assess the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals, which are implicated in the pathophysiology of numerous diseases. liverpool.ac.uk

The inclusion of a fluorine atom in the structure of thiourea derivatives has been noted in some studies to enhance their antioxidant activity. For instance, certain bis(thiourea) compounds with fluorine substitution have demonstrated higher antioxidant activity than ascorbic acid, with the position of the fluorine atom potentially influencing this effect. liverpool.ac.uk One study that synthesized a series of new 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl)benzamides containing fluorine and trifluoromethyl groups reported that the tested compounds exhibited poor antioxidant activity in the DPPH assay. liverpool.ac.uk

While general studies on fluoro-substituted thioureas exist, specific data on the IC50 values or the detailed free radical scavenging capabilities of this compound are not extensively documented in the currently available literature. Further research is required to quantify its specific antioxidant potential.

Table 1: Antioxidant Activity of Representative Thiourea Derivatives

| Compound/Derivative Class | Assay | Findings | Reference |

| Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives | DPPH | Exhibited poor antioxidant activity. | liverpool.ac.uk |

| N,N'-bis(o-fluorobenzamidothiocarbonyl)hydrazine | Not Specified | Showed higher antioxidant activity than ascorbic acid. | liverpool.ac.uk |

| Thiourea Derivatives of 2,3-dihydro-1H-inden-1-amine | Not Specified | Demonstrated promising antioxidant activity. | liverpool.ac.uk |

This table presents data on related thiourea derivatives to provide context, as specific antioxidant data for this compound is limited.

Anti-inflammatory and Analgesic Properties (In Vitro/In Vivo Preclinical Models)

Thiourea derivatives are a known class of compounds investigated for their anti-inflammatory and analgesic effects. liverpool.ac.uk Preclinical studies often utilize models such as the carrageenan-induced paw edema in rats to evaluate the anti-inflammatory potential of new chemical entities. researchgate.net

The anti-inflammatory effects of many compounds are attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are key players in the metabolic cascade of arachidonic acid, leading to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. researchgate.net The development of dual COX/LOX inhibitors is an active area of research aimed at producing anti-inflammatory agents with potentially improved safety profiles. researchgate.net

There is currently a lack of specific data on the inhibitory activity of this compound against COX-1, COX-2, or 5-LOX enzymes.

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin (B1668287) receptor, is a crucial mediator of pain and neurogenic inflammation. Antagonists of this receptor are being explored as potential analgesic drugs. Thiourea derivatives have been identified as a promising class of TRPV1 antagonists. google.com

A significant finding in a related area is the investigation of 4-(4-(3-fluoro-2-methoxyphenyl)thiazol-2-yl)morpholine (VPC14368), which contains the same "3-fluoro-2-methoxyphenyl" moiety. This compound was found to have a partial agonistic effect on a mutated form of the androgen receptor, which has cross-reactivity with the TRPV1 receptor. researchgate.net This suggests that the 3-fluoro-2-methoxyphenyl group can interact with the ligand-binding domain of this receptor family. However, it is important to note that this compound is not a thiourea and its activity was characterized as partially agonistic in a specific experimental context. Therefore, direct evidence of this compound as a TRPV1 antagonist is still required.

Other Biological Activities (e.g., Antimalarial, Anthelmintic, Anticonvulsant)

The thiourea scaffold is present in a wide range of pharmacologically active molecules, and its derivatives have been explored for various other biological activities. liverpool.ac.uk

Antimalarial Activity: Thiourea derivatives have been synthesized and evaluated for their potential to combat malaria. For instance, certain 4-amino-7-chloroquinolyl thioureas have been investigated for their antiplasmodial activity. google.com

Anthelmintic Activity: Research has also been conducted on the anthelmintic properties of thiourea-containing compounds. liverpool.ac.uk

Anticonvulsant Activity: The potential for thiourea derivatives to act as anticonvulsant agents has also been a subject of study. liverpool.ac.uk

While the general class of thiourea derivatives has shown promise in these areas, specific screening results for this compound for antimalarial, anthelmintic, or anticonvulsant activities are not available in the reviewed literature. A study on benzothiazolyl ureas, which are structurally related to thioureas, included the compound 1-(3-fluoro-2-methoxyphenyl)-3-(6-fluorobenzo[d]thiazol-2-yl)urea and evaluated it as an inhibitor of 17β-hydroxysteroid dehydrogenase type 10, an enzyme implicated in Alzheimer's disease. researchgate.net This highlights the diverse biological targets that molecules containing the 3-fluoro-2-methoxyphenyl moiety can potentially interact with.

Table 2: Investigated Biological Activities of Structurally Related Compounds

| Compound/Derivative Class | Moiety of Interest | Investigated Activity | Findings | Reference |

| 4-(4-(3-fluoro-2-methoxyphenyl)thiazol-2-yl)morpholine | (3-fluoro-2-methoxyphenyl) | Androgen Receptor (with TRPV1 cross-reactivity) | Partial agonistic effect on a mutated receptor. | researchgate.net |

| 1-(3-fluoro-2-methoxyphenyl)-3-(6-fluorobenzo[d]thiazol-2-yl)urea | (3-fluoro-2-methoxyphenyl) | 17β-HSD10 Inhibition | Uncompetitive inhibitor with low micromolar IC50. | researchgate.net |

This table presents findings on compounds that share the "3-fluoro-2-methoxyphenyl" structural feature to provide insights into its potential biological relevance.

Structure Activity Relationship Sar Studies and Pharmacophore Development

Impact of Fluoro and Methoxy (B1213986) Substituents on Biological Profiles

The biological activity of thiourea (B124793) derivatives is significantly modulated by the nature and position of substituents on the phenyl ring. The presence of a halogen, such as fluorine, is a recurring motif in bioactive thiourea compounds. Generally, phenyl groups substituted with electron-withdrawing groups (EWGs) like fluorine, chlorine, or trifluoromethyl tend to enhance antimicrobial activity compared to those with aliphatic substituents. jst.go.jp Specifically, halo-functionalization of the phenyl ring has been found essential for the spermicidal activity of certain phenylthiourea (B91264) compounds. oup.com

The combination of an electron-withdrawing fluorine atom and an electron-donating methoxy group on the same phenyl ring, as seen in (3-Fluoro-2-methoxyphenyl)thiourea, creates a unique electronic environment that can enhance biological properties. analis.com.my The fluorine atom, being an EWG, deactivates the aromatic ring, while the methoxy group (an EDG) activates it through resonance. analis.com.my This push-pull electronic effect can be beneficial for anticancer activity. analis.com.my For instance, a thiourea derivative featuring a fluoro methoxy phenyl group showed notable activity against Gram-positive bacteria. nih.gov Similarly, thiourea derivatives with fluorine and trifluoromethyl substitutions have demonstrated good antibacterial, antifungal, and antioxidant activities. mdpi.com

| Compound Moiety | Observed Biological Impact | Reference(s) |

| Fluoro-substituted Phenyl | Generally increases antimicrobial activity. Essential for spermicidal activity in some derivatives. | jst.go.jpoup.com |

| Methoxy-substituted Phenyl | Acts as an electron-donating group, activating the aromatic ring. | analis.com.my |

| Fluoro and Methoxy Combination | Creates a push-pull electronic effect potentially enhancing anticancer and antibacterial properties. | analis.com.mynih.gov |

| Trifluoromethyl-substituted Phenyl | Associated with good antibacterial, antifungal, and antioxidant activity. | mdpi.com |

Role of Thiourea Core Modifications

The thiourea core (-NH-C(=S)-NH-) is a critical pharmacophore, with its hydrogen bond donor and acceptor capabilities facilitating interactions with biological targets. analis.com.mybiointerfaceresearch.com Modifications to this core have profound effects on activity. Replacing the sulfur atom with oxygen to form a urea (B33335) derivative typically results in a significant decrease in biological potency. biointerfaceresearch.com For example, in a study of K-Ras inhibitors, the 1,3-bis(4-(trifluoromethyl)phenyl)thiourea compound was significantly more effective against the A549 lung cancer cell line than its urea analog. biointerfaceresearch.com

The thiourea scaffold is also a versatile intermediate for creating more complex heterocyclic structures, such as 1,3-thiazoles and pyrimidines. nih.gov Furthermore, the type of linker used in bis-thiourea derivatives, which contain two thiourea moieties, significantly influences cytotoxicity. Compounds with an ethylene (B1197577) or a second thiourea linker showed better activity than those with no linker, highlighting the importance of the spatial arrangement and flexibility of the molecule. biointerfaceresearch.com Acylating the thiourea, creating 1-(acyl/aroyl)-3-(substituted)thioureas, also produces attractive templates for drug design. conicet.gov.ar

| Modification | Impact on Activity | Example | Reference(s) |

| Thiourea to Urea | Generally leads to a significant decrease in activity. | K-Ras inhibitors, HER2 inhibitors. | biointerfaceresearch.com |

| Linker in Bis-thiourea | Linker type (e.g., ethylene) significantly affects cytotoxicity. | Enhanced anticancer activity in HepG2, HCT116, and MCF-7 cells. | biointerfaceresearch.com |

| Acylation of Thiourea | Creates versatile templates for drug design. | 1-(Acyl/aroyl)-3-(substituted)thioureas. | conicet.gov.ar |

| Heterocyclic Synthesis | Thiourea core used as a precursor for other bioactive heterocycles. | Synthesis of 1,3-thiazoles, pyrimidines. | nih.gov |

Influence of Substituent Position and Electronic Effects

The position of substituents on the phenyl ring is a key determinant of biological activity, largely due to electronic and steric effects. For antimicrobial activity, a halogen atom at the meta-position (position 3) of the phenyl ring has been shown to be particularly important. jst.go.jp This is the position of the fluoro group in this compound. The antimicrobial potency against certain bacteria, such as hospital strains of S. epidermidis, was observed to improve as the electronegativity of the meta-halogen substituent increased. jst.go.jp

The electronic effects of substituents influence the acidity of the thiourea's NH groups, which in turn affects their ability to form hydrogen bonds with biological targets. biointerfaceresearch.com Electron-withdrawing groups (EWGs) like fluoro, chloro, and nitro groups increase the acidity of the NH protons, facilitating stronger interactions and enhancing biological activity. analis.com.mybiointerfaceresearch.com Conversely, electron-donating groups (EDGs) like methoxy can also contribute to activity, often through resonance effects that modulate the electron density of the entire molecule. analis.com.my The interplay of these inductive and resonance effects, dictated by the substituent and its position, is critical for tuning the biological profile of thiourea derivatives. researchgate.net

Correlation between Molecular Structure and Receptor Binding Affinity

The molecular structure of thiourea derivatives directly correlates with their ability to bind to specific biological targets, such as enzymes and cellular receptors. The thiourea moiety itself is electron-rich and contains hydrogen bond donors (N-H) and a weak hydrogen bond acceptor (C=S), allowing it to fit into various binding pockets. analis.com.mybiointerfaceresearch.com Molecular docking studies have been instrumental in visualizing these interactions. For instance, thiourea derivatives have been shown to bind to the active sites of enzymes like VEGFR-2, forming crucial hydrogen bonds with amino acid residues such as Glu883 and Asp1044. biointerfaceresearch.com

In the context of TRPV1 antagonism, SAR studies revealed that a 3-fluoro substitution on the phenyl ring enhanced binding affinity and antagonistic activity. nih.gov Molecular modeling of these antagonists docked into the rTRPV1 receptor identified key binding interactions. nih.gov Similarly, for dual inhibitors of HIV-1 capsid and cyclophilin A, SAR studies and molecular docking were used to understand how structural modifications affect binding to both protein targets. nih.gov These studies consistently show that the aryl substituent's nature and position affect lipophilicity and the capacity for π-π interactions, which are crucial for binding to protein targets. biointerfaceresearch.com

Design Principles for Optimized Pharmacophores

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. cutm.ac.in The design of optimized pharmacophores based on the thiourea scaffold involves several key principles derived from SAR studies.

Core Scaffold Retention : The thiourea or acylthiourea core is a foundational element, providing essential hydrogen bonding features. analis.com.mynih.gov

Strategic Substitution : The phenyl ring requires specific substitutions to enhance potency. This includes strategically placed electron-withdrawing groups (like fluorine at the meta-position) and electron-donating groups to modulate electronic properties and target interactions. jst.go.jpnih.gov

Lipophilicity and Steric Tuning : The size and nature of substituents must be optimized. For example, bulky groups can either enhance activity by filling a hydrophobic pocket or decrease it due to steric hindrance. analis.com.my

Conformational Rigidity/Flexibility : Introducing linkers or incorporating the thiourea moiety into larger ring systems can alter the molecule's flexibility, which can be crucial for fitting into a specific receptor binding site. biointerfaceresearch.com

Rational drug design approaches, including pharmacophore-based virtual screening and molecular modifications based on co-crystallized ligand structures, are employed to develop new, more potent thiourea derivatives. nih.govnih.gov These computational methods, guided by empirical SAR data, provide a powerful platform for optimizing the thiourea pharmacophore for a desired biological target. nih.gov

Emerging Applications and Coordination Chemistry

Utilization as Ligands in Coordination Chemistry

Thiourea (B124793) and its derivatives are highly valued as ligands in coordination chemistry due to the presence of nitrogen and sulfur atoms which can act as donor sites. researchgate.netnih.gov These compounds are flexible, capable of coordinating to metal centers as neutral ligands or as monoanions or dianions, making them versatile for synthesizing a wide range of metal complexes. researchgate.net

Chelate Ligand Formation

The structure of (3-Fluoro-2-methoxyphenyl)thiourea, featuring a methoxy (B1213986) group ortho to the thiourea linkage, presents the potential for chelate ligand formation. Chelate ligands are known to form coordination compounds with enhanced thermodynamic stability compared to those with monodentate ligands. The combination of the sulfur atom from the thiocarbonyl group and the oxygen atom from the ortho-methoxy group could form a stable five-membered chelate ring with a metal center. This bidentate O,S coordination is a common and preferred mode for many acylthiourea and related derivatives when complexing with transition metals. researchgate.net The presence of both a soft donor (sulfur) and a hard donor (oxygen) allows for the accommodation of a variety of metal centers with different Lewis acidities.

Complexation with Metal Centers

Thiourea derivatives readily form stable complexes with a variety of transition metal ions. researchgate.net The sulfur atom is the primary coordination site, but the nitrogen atoms can also participate in bonding. For derivatives like this compound, complexation can occur in several ways. It can act as a neutral bidentate ligand, coordinating through both the sulfur and the ortho-methoxy oxygen atoms. Alternatively, upon deprotonation of the thiourea NH group, it can function as a mono-negative bidentate ligand, which is a common coordination mode for acyl/aroyl thioureas with metals like Ni(II), Cu(II), and Co(II). conicet.gov.ar The specific coordination mode and the resulting geometry of the complex (e.g., square-planar, tetrahedral) depend on the metal ion, its oxidation state, and the reaction conditions. conicet.gov.ar

Below is a table summarizing the coordination behavior of related thiourea ligands, which provides a basis for predicting the behavior of this compound.

| Ligand Type | Metal Ions | Typical Coordination Mode | Resulting Complex Type |

| Acyl/Aroyl Thioureas | Pd(II), Pt(II), Ni(II), Co(II), Cu(II) | Neutral or mono-negative bidentate (O,S) | Square-planar or tetrahedral bis(chelate) complexes |

| Phosphine-functionalized Thioureas | Au(I), Ag(I) | Monodentate (P) or bidentate (P,S) | Linear or trigonal planar complexes |

| N,N'-diaryl thioureas | Various transition metals | Monodentate (S) or bridging | Mononuclear or polynuclear complexes |

Potential in Asymmetric Synthesis and Organocatalysis

For nearly two decades, chiral thiourea derivatives have gained prominence as highly effective organocatalysts in asymmetric synthesis. nih.gov Their catalytic activity stems from their ability to act as dual hydrogen-bond donors, activating electrophiles and controlling the stereochemical outcome of reactions. The acidity and hydrogen-bonding strength of the thiourea's N-H protons are crucial for this catalytic power.

The introduction of electron-withdrawing groups, such as the fluoro group on the phenyl ring of this compound, is a key strategy to enhance the acidity of the N-H protons and, consequently, the catalytic activity. researchgate.net Bifunctional thiourea catalysts, which incorporate a basic moiety (like an amine) alongside the hydrogen-bonding thiourea group, are particularly effective. While this compound itself is not a bifunctional catalyst, it serves as a critical building block for creating them. Chiral versions of such catalysts are widely used in various enantioselective transformations, including Michael additions, Mannich reactions, and Diels-Alder reactions. mdpi.comrsc.org

Role in Molecular Recognition and Anion Binding

The same hydrogen-bonding ability that makes thioureas effective catalysts also makes them excellent receptors for molecular recognition, particularly for anions. nih.gov The two N-H groups of the thiourea moiety form a binding pocket that can selectively interact with anions through hydrogen bonds. nih.gov

The strength and selectivity of this binding are influenced by the substituents on the thiourea nitrogen atoms. Electron-withdrawing groups, like the fluorine atom in this compound, increase the acidity of the N-H protons, leading to stronger binding interactions with anions. biointerfaceresearch.com When a chromophore (a light-absorbing group) is part of the thiourea molecule, anion binding can lead to a change in color or fluorescence, allowing the molecule to function as a chemosensor for naked-eye detection of specific anions like fluoride (B91410) or acetate. conicet.gov.arnih.gov The design of this compound, with its substituted phenyl ring, fits the profile of a precursor for such anion-sensing molecules.

The table below details anions that are commonly targeted by thiourea-based receptors.

| Anion | Geometry | Basicity |

| Fluoride (F⁻) | Spherical | High |

| Chloride (Cl⁻) | Spherical | Moderate |

| Acetate (CH₃CO₂⁻) | Y-shaped | High |

| Dihydrogen Phosphate (H₂PO₄⁻) | Tetrahedral | High |

| Hydrogen Sulfate (HSO₄⁻) | Tetrahedral | Low |

Conclusion and Future Research Directions

Summary of Key Research Findings

While direct experimental data on (3-Fluoro-2-methoxyphenyl)thiourea is not extensively available in public literature, a summary of expected key findings can be extrapolated from the well-documented research on structurally similar thiourea (B124793) derivatives.

Thiourea compounds, in general, are recognized for their diverse biological activities, including antimicrobial, antiviral, antifungal, and anticancer properties. ontosight.aimdpi.com The presence of both a fluorine atom and a methoxy (B1213986) group on the phenyl ring of this compound is expected to significantly influence its physicochemical properties and biological interactions. analis.com.my The fluorine atom, being highly electronegative, can alter the electronic environment of the molecule, potentially enhancing its binding affinity to biological targets. analis.com.my The methoxy group can impact the compound's lipophilicity and membrane permeability, which are crucial factors in drug design. analis.com.my

Research on analogous compounds, such as 1-(4-fluorobenzyl)-3-(2-methoxyphenyl)thiourea, highlights the importance of the thiourea backbone and the nature of its substituents in determining biological activity. ontosight.ai It is anticipated that this compound could exhibit significant anticancer activity, a common trait among fluorinated thiourea derivatives. analis.com.my Studies have shown that the introduction of fluorine atoms can enhance the cytotoxic effects of thiourea compounds against various cancer cell lines. analis.com.mynih.gov Furthermore, many thiourea derivatives have demonstrated promising antimicrobial activity against a range of pathogens. mdpi.com

Table 1: Anticipated Properties and Activities of this compound Based on Analogous Compounds

| Property/Activity | Anticipated Finding | Rationale based on Analogous Compounds |

| Anticancer Activity | Potential for significant cytotoxicity against various cancer cell lines. | Fluorinated thiourea derivatives often exhibit enhanced anticancer effects. analis.com.mynih.gov |

| Antimicrobial Activity | May possess activity against a spectrum of bacteria and fungi. | The thiourea scaffold is a known pharmacophore for antimicrobial agents. mdpi.com |

| Enzyme Inhibition | Could act as an inhibitor for various enzymes. | Thiourea derivatives are known to interact with and inhibit enzymes like kinases and proteases. |

| Chemical Reactivity | The thiourea group can act as a versatile building block for synthesizing heterocyclic compounds. | The sulfur and nitrogen atoms of the thiourea moiety provide reactive sites for cyclization reactions. |

Unexplored Avenues and Challenges

The primary and most significant unexplored avenue is the comprehensive biological evaluation of this compound itself. There is a clear need for systematic in vitro and in vivo studies to determine its specific biological activities.

Key Unexplored Areas:

Specific Biological Targets: Identifying the precise molecular targets of this compound is a critical step. While general activities can be inferred, understanding which specific enzymes, receptors, or cellular pathways it modulates is essential for rational drug design.

Mechanism of Action: Elucidating the mechanism by which this compound exerts its potential biological effects is a fundamental challenge. For instance, if it shows anticancer activity, it will be crucial to determine whether it induces apoptosis, inhibits cell proliferation, or targets specific signaling pathways.

Structure-Activity Relationship (SAR) Studies: A systematic investigation into the structure-activity relationships of a series of analogues of this compound would provide invaluable insights. Modifying the position and nature of the substituents on the phenyl ring could lead to the discovery of even more potent and selective compounds.

Pharmacokinetic Profile: The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are completely unknown. These studies are vital for assessing its potential as a drug candidate.

Materials Science Applications: The potential of this compound in materials science, for example as a ligand in coordination chemistry or as a component in polymers, remains an open field of inquiry.

Challenges:

Synthesis Optimization: While general methods for synthesizing thiourea derivatives are known, optimizing the synthesis of this compound for high yield and purity may present challenges.

Limited Existing Data: The lack of foundational research on this specific compound means that initial studies will be exploratory, which can be resource-intensive.

Potential for Off-Target Effects: As with any biologically active molecule, there is a possibility of off-target effects that would need to be carefully evaluated.

Future Perspectives in Drug Discovery and Chemical Biology

The future for this compound in drug discovery and chemical biology appears promising, contingent on dedicated research efforts. The structural features of the molecule suggest several exciting directions.

Drug Discovery:

Development of Novel Anticancer Agents: Given the anticancer potential of related compounds, this compound could serve as a lead compound for the development of new chemotherapeutic agents. Future research could focus on optimizing its structure to enhance potency and selectivity against specific cancer types. biointerfaceresearch.com

Discovery of New Antimicrobial Drugs: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Investigating the antibacterial and antifungal spectrum of this compound could lead to the development of novel treatments for infectious diseases. nih.gov

Targeting Specific Diseases: Depending on the outcome of initial biological screenings, this compound could be further investigated for other therapeutic applications, such as anti-inflammatory or antiviral therapies, which are known activities of some thiourea derivatives. ontosight.ai

Chemical Biology:

Chemical Probes: If this compound is found to have a specific and potent interaction with a particular biological target, it could be developed into a chemical probe. Such probes are invaluable tools for studying the function of proteins and other biomolecules in their native cellular environment.

Ligand for Metal Complexes: The thiourea moiety can act as a ligand to form complexes with various metal ions. These metal complexes could possess unique biological activities or catalytic properties, opening up another avenue of research.

Building Block for Heterocyclic Synthesis: The reactive nature of the thiourea group makes it a versatile starting material for the synthesis of a variety of heterocyclic compounds, which are themselves important scaffolds in medicinal chemistry.

Q & A

Q. How can the synthesis of (3-Fluoro-2-methoxyphenyl)thiourea be optimized for high yield and purity?

- Methodological Answer : Synthesis typically involves reacting 3-fluoro-2-methoxyaniline with thiophosgene or isothiocyanate derivatives under controlled conditions. Key optimizations include:

- Temperature : Maintaining 0–5°C during thiourea formation to minimize side reactions (e.g., oxidation of the thiourea group) .

- Solvent Choice : Using anhydrous acetone or dichloromethane to enhance reactivity and solubility of intermediates .

- Purification : Recrystallization from methanol or ethanol improves purity, as evidenced by consistent melting points and NMR spectra .

Q. What are the key considerations in characterizing the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Analysis : The H NMR spectrum should show distinct signals for the aromatic protons (δ 6.8–7.5 ppm), methoxy group (δ ~3.8 ppm), and NH protons (δ ~9–10 ppm). Fluorine coupling patterns in F NMR confirm substitution position .

- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H] with a mass error <5 ppm. Fragmentation patterns should align with the expected cleavage of the thiourea moiety .

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages must deviate <0.3% from theoretical values .

Advanced Research Questions

Q. How does the fluorinated aromatic ring influence the biological activity of this compound compared to non-fluorinated analogs?

- Methodological Answer : Fluorine’s electronegativity and lipophilicity enhance target binding and metabolic stability. For example:

- Apoptosis Induction : Fluorinated thioureas show 2–3× higher ΔψM depolarization in cancer cells compared to non-fluorinated analogs, as measured by JC-1 staining .

- Hydrogen Bonding : The fluorine atom strengthens interactions with tyrosine kinases or phosphatases, validated via docking studies .

Table 1 : Comparative IC values in cancer cell lines:

| Compound | IC (μM) | Target Protein | Reference |

|---|---|---|---|

| This compound | 12.3 ± 1.5 | Bcl-2/Bax pathway | |

| Non-fluorinated analog | 28.7 ± 2.1 | Bcl-2/Bax pathway |

Q. What experimental strategies are recommended to resolve contradictions in reported biological activities of thiourea derivatives?

- Methodological Answer :

- Dose-Response Validation : Replicate assays (e.g., MTT, apoptosis markers) across multiple cell lines to rule out cell-specific effects .

- Metabolic Stability Testing : Use liver microsomes to assess whether discrepancies arise from differential metabolism .

- Structural Confirmation : Re-examine compound purity via XRD or HPLC-MS to ensure reported activities are not artifacts of impurities .

Q. How can computational modeling aid in predicting the interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding to cytochrome c or Bcl-2 to identify key residues (e.g., Arg45 in Bcl-2) involved in hydrogen bonding with the thiourea group .

- QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine vs. methoxy) with apoptotic activity using descriptors like logP and polar surface area .

- Docking Studies : Use AutoDock Vina to predict binding affinities to kinase domains, validated by SPR or ITC binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.